N-(3,4-difluorophenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(3,4-DIFLUOROPHENYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of difluorophenyl and furyl groups attached to a pyrazolo[3,4-b]pyridine core, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-DIFLUOROPHENYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Ugi-Zhu three-component reaction (UZ-3CR) coupled with a cascade process involving N-acylation, aza Diels-Alder cycloaddition, decarboxylation, and dehydration . This method uses ytterbium triflate as a catalyst and toluene as a solvent, with microwaves as a heat source, achieving yields between 45% to 82% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N~4~-(3,4-DIFLUOROPHENYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N~4~-(3,4-DIFLUOROPHENYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential, particularly in antiviral and anticancer research.
Mechanism of Action
The mechanism of action of N4-(3,4-DIFLUOROPHENYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, it has been shown to interact with viral proteins, inhibiting their function and preventing viral replication . The compound’s structure allows it to bind to active sites on target proteins, disrupting their normal activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-DIFLUOROPHENYL)-3-(5-(2-(TRIFLUOROMETHYL)PHENYL)-2-FURYL)PROPANAMIDE
- 3-(5-(2-CHLOROPHENYL)-2-FURYL)-N-(2,4-DIFLUOROPHENYL)-2-PROPENAMIDE
Uniqueness
N~4~-(3,4-DIFLUOROPHENYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of difluorophenyl and furyl groups attached to a pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H14F2N4O2 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H14F2N4O2/c1-10-17-12(19(26)22-11-5-6-13(20)14(21)8-11)9-15(16-4-3-7-27-16)23-18(17)25(2)24-10/h3-9H,1-2H3,(H,22,26) |
InChI Key |
HHLICMMNDYSXQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC(=C(C=C4)F)F)C |
Origin of Product |
United States |
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